molecular formula C25H24N4O4 B2363800 (E)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile CAS No. 940988-40-9

(E)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile

Cat. No. B2363800
CAS RN: 940988-40-9
M. Wt: 444.491
InChI Key: YPCCAFFCMHJILL-LFYBBSHMSA-N
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Description

(E)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that certain piperazine derivatives exhibit significant antimicrobial properties. For instance, the synthesis of novel 1,2,4-triazole derivatives and their evaluation as possible antimicrobial agents have shown moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017). Similarly, other studies have reported the synthesis of compounds with notable antibacterial activities, highlighting the potential of piperazine derivatives in addressing microbial resistance (Patel et al., 2014).

Molecular Synthesis and Characterization

The compound's structural analogs have been synthesized and characterized, demonstrating the versatility of piperazine derivatives in chemical synthesis. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid has been detailed, providing insights into its molecular conformation and potential for further chemical modifications (Faizi et al., 2016). Additionally, studies on the chemical transformations under nucleophilic conditions of related compounds have expanded the understanding of their reactivity and applications in synthesizing novel heterocyclic systems (Ibrahim & El-Gohary, 2016).

Material Science and Drug Design

Piperazine derivatives have also found applications in material science and drug design, with studies exploring their use as ligands in creating new materials and as scaffolds for developing novel therapeutic agents. For instance, the synthesis and characterization of novel piperazine-linked benzothiazolyl-4-thiazolidinones have shown promising antibacterial effects, suggesting their potential as a basis for antibacterial drug design (Patel & Park, 2014).

properties

IUPAC Name

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-31-20-8-3-18(4-9-20)5-12-23-27-22(17-26)25(33-23)29-15-13-28(14-16-29)24(30)19-6-10-21(32-2)11-7-19/h3-12H,13-16H2,1-2H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCCAFFCMHJILL-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.